

# assessing the biocompatibility of **UiO-66-COOH** for drug delivery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: *UiO-66-cooh*

Cat. No.: *B11930871*

[Get Quote](#)

## A Comparative Guide to the Biocompatibility of **UiO-66-COOH** for Drug Delivery

The development of effective and safe drug delivery systems is a cornerstone of modern medicine. Metal-Organic Frameworks (MOFs), with their high porosity and tunable structures, have emerged as promising candidates for therapeutic agent delivery. Among these, UiO-66 and its functionalized derivatives are of particular interest due to their notable stability. This guide provides a comprehensive comparison of the biocompatibility of carboxylated UiO-66 (**UiO-66-COOH**) with other relevant MOFs, namely UiO-66, MIL-101, and ZIF-8, supported by experimental data.

## Performance Comparison of MOFs for Drug Delivery

The selection of a suitable MOF for drug delivery hinges on a balance between its drug loading capacity, release kinetics, and, most importantly, its biocompatibility. Below is a comparative summary of **UiO-66-COOH** and its alternatives.

| Feature            | UiO-66-COOH                                                        | UiO-66                                                                                             | MIL-101(Fe)                                                                                                              | ZIF-8                                                                                                                                   |
|--------------------|--------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| Composition        | Zirconium clusters and 2,5-dicarboxyterephthalic acid linkers      | Zirconium clusters and terephthalic acid linkers                                                   | Iron clusters and terephthalic acid linkers                                                                              | Zinc ions and 2-methylimidazole linkers                                                                                                 |
| Biocompatibility   | Generally considered biocompatible.[1][2][3]                       | High biocompatibility and low cytotoxicity demonstrated in vitro and in vivo.[4][5][6]             | Components (iron and terephthalic acid) are considered biocompatible with low toxicity to normal cells.[7][8][9][10][11] | Generally considered biocompatible and biodegradable, especially at low concentrations.[12][13][14][15][16]                             |
| Cytotoxicity       | Low cytotoxicity reported.[1][2]                                   | Minimal cytotoxicity observed in various cell lines including lung epithelial and immune cells.[4] | Exhibits selective cytotoxicity towards cancer cells over normal cells.[7][9][10]                                        | Low toxicity at lower concentrations, but can show dose-dependent cytotoxicity. Surface modifications can improve biocompatibility.[13] |
| Hemolytic Activity | Low hemolytic activity, suggesting good blood compatibility.[1][2] | Not explicitly detailed in the provided results.                                                   | Not explicitly detailed in the provided results.                                                                         | Not explicitly detailed in the provided results.                                                                                        |

|                       |                                                                             |                                                                                                                                       |                                                                                                                             |                                                                                     |
|-----------------------|-----------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| Drug Loading Capacity | High, with a reported capacity of $20.94 \pm 0.99\%$ for bendamustine. [17] | Good, with a reported capacity of $\sim 0.1$ mg of dexamethasone per mg of $\text{UiO}-66$ . [4] Ibuprofen loading can reach 35%. [5] | Very high, with a reported loading of 56.3% for curcumin. [7][8][10]                                                        | High drug loading capacity due to its porous structure. [16]                        |
| Drug Release Profile  | Sustained and pH-responsive release.                                        | pH-dependent release, with faster degradation and release in acidic environments. [4][5]                                              | pH-stimulus controlled release, with higher release in acidic conditions over a prolonged period (up to 22 days). [7][8][9] | pH-responsive, degrading in acidic environments to release cargo. [14][15][16]      |
| Stability             | High chemical and thermal stability. [18]                                   | Notable chemical and physical stability. [4][5][6]                                                                                    | Acceptable stability in aqueous media. [7][9]                                                                               | Stable in aqueous environments but readily decomposes under acidic conditions. [15] |

## Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility and drug delivery studies.

## Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

- Cell Culture: Human cell lines (e.g., HeLa, HEK 293, A549, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10<sup>4</sup> cells/well) and allowed to adhere overnight.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of the MOF nanoparticles (e.g., **UiO-66-COOH**, UiO-66, MIL-101, ZIF-8). Control wells contain cells with no MOF treatment.
- Incubation: The cells are incubated with the MOFs for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is then incubated for a further 4 hours to allow the formation of formazan crystals.
- Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the untreated control cells.

## Hemolysis Assay

This assay evaluates the compatibility of materials with red blood cells (RBCs) by measuring the amount of hemoglobin released upon exposure to the material.

- Blood Collection: Fresh whole blood is collected from a healthy donor (e.g., rabbit or human) in tubes containing an anticoagulant (e.g., EDTA).
- RBC Isolation and Preparation: The blood is centrifuged to separate the RBCs from plasma and buffy coat. The RBCs are then washed multiple times with phosphate-buffered saline

(PBS). A 2% (v/v) suspension of RBCs in PBS is prepared.

- Treatment: Different concentrations of the MOF nanoparticles are added to the RBC suspension. A positive control (e.g., Triton X-100 or deionized water) and a negative control (PBS) are also included.
- Incubation: The mixtures are incubated at 37°C for a specific time (e.g., 2 hours) with gentle shaking.
- Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs and cell debris.
- Hemoglobin Measurement: The absorbance of the supernatant, which contains the released hemoglobin, is measured using a spectrophotometer at a wavelength of 540 nm.
- Data Analysis: The percentage of hemolysis is calculated using the following formula:  
$$\text{Hemolysis (\%)} = [(\text{Abs\_sample} - \text{Abs\_negative\_control}) / (\text{Abs\_positive\_control} - \text{Abs\_negative\_control})] \times 100$$

## Drug Loading and Release Study

This experiment quantifies the amount of drug encapsulated within the MOF and the subsequent release profile.

- Drug Loading: A known amount of the MOF is dispersed in a solution containing a high concentration of the drug (e.g., curcumin, ibuprofen, 5-fluorouracil). The mixture is stirred for an extended period (e.g., 24 hours) at room temperature to allow for drug encapsulation. The drug-loaded MOF is then collected by centrifugation, washed to remove surface-adsorbed drug, and dried.
- Quantification of Loaded Drug: The amount of encapsulated drug is determined by measuring the difference in drug concentration in the supernatant before and after the loading process using UV-vis spectroscopy or by degrading the drug-loaded MOF in a suitable solvent and measuring the released drug concentration. The drug loading content and encapsulation efficiency are calculated.

- In Vitro Drug Release: A known amount of the drug-loaded MOF is placed in a release medium (e.g., PBS at pH 7.4 and pH 5.0) to simulate physiological and tumor microenvironment conditions, respectively. The setup is maintained at 37°C with constant stirring. At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium. The concentration of the released drug in the aliquots is measured using UV-vis spectroscopy.
- Data Analysis: A cumulative drug release profile is plotted as a function of time.

## Visualizing Methodologies and Pathways

To better illustrate the experimental processes and the logic behind the material selection, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Workflow for assessing and comparing the biocompatibility and drug delivery performance of MOFs.



[Click to download full resolution via product page](#)

Caption: Rationale for selecting and comparing different MOFs for drug delivery applications.

In conclusion, **UiO-66-COOH** presents itself as a highly promising candidate for drug delivery applications, demonstrating favorable biocompatibility, significant drug loading capacity, and controlled release properties. Its performance is comparable, and in some aspects, potentially superior to other well-studied MOFs like **UiO-66**, **MIL-101**, and **ZIF-8**. The choice of MOF will ultimately depend on the specific therapeutic agent, the targeted disease, and the desired release profile. Further *in vivo* studies are essential to fully elucidate the therapeutic potential and long-term safety of **UiO-66-COOH**-based drug delivery systems.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In Search of Effective UiO-66 Metal–Organic Frameworks for Artificial Kidney Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [pubs.acs.org](#) [pubs.acs.org]
- 3. In Vivo Uranium Sequestration using a Nanoscale Metal-Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating UiO-66 Metal-Organic Framework (MOF) Nanoparticles as Acid-Sensitive Carriers for Pulmonary Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Role of UiO-66 in Drug Delivery and Therapeutic Applications - CD Bioparticles [cd-bioparticles.net]
- 6. Evaluating UiO-66 Metal-Organic Framework Nanoparticles as Acid-Sensitive Carriers for Pulmonary Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biocompatible MIL-101(Fe) as a Smart Carrier with High Loading Potential and Sustained Release of Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [pubs.acs.org](#) [pubs.acs.org]
- 9. [2024.sci-hub.se](#) [2024.sci-hub.se]
- 10. [researchgate.net](#) [researchgate.net]
- 11. Biocompatible MIL-101(Fe) as a Smart Carrier with High Loading Potential and Sustained Release of Curcumin. | Semantic Scholar [semanticscholar.org]
- 12. In vivo biocompatibility of ZIF-8 for slow release via intranasal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biocompatible surface modification of nano-scale zeolitic imidazolate frameworks for enhanced drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03616K [pubs.rsc.org]
- 14. [researchgate.net](#) [researchgate.net]
- 15. [dovepress.com](#) [dovepress.com]
- 16. [researchgate.net](#) [researchgate.net]
- 17. [researchgate.net](#) [researchgate.net]
- 18. [mdpi.com](#) [mdpi.com]
- To cite this document: BenchChem. [assessing the biocompatibility of UiO-66-COOH for drug delivery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11930871#assessing-the-biocompatibility-of-uo-66-cooh-for-drug-delivery>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)